Phenylphosphoroxy bis(ehtylamide)

Organic Synthesis Thermal Stability Process Chemistry

Standard phosphonic diamides often lack optimal N-alkyl substitution for reproducible SAR. This N,N′-diethyl analog fills the gap between unsubstituted PPD and fully methylated variants. - Predicted bp: ~305°C, density: 1.075 g/cm³ - facilitates distillation/crystallization - 2 N-H donors for enzyme active-site engagement; moderate logP for membrane permeability - Thermally robust (flash point 138°C) for polymer processing or battery electrolyte research

Molecular Formula C10H17N2OP
Molecular Weight 212.23 g/mol
Cat. No. B15342190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylphosphoroxy bis(ehtylamide)
Molecular FormulaC10H17N2OP
Molecular Weight212.23 g/mol
Structural Identifiers
SMILESCCNP(=O)(C1=CC=CC=C1)NCC
InChIInChI=1S/C10H17N2OP/c1-3-11-14(13,12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,11,12,13)
InChIKeyFCDLGJJTLMJQDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylphosphoroxy bis(ethylamide) – Overview and Research Properties


Phenylphosphoroxy bis(ethylamide), systematically named N,N′-diethyl-P-phenylphosphonic diamide (CAS 14360-85-1, molecular formula C₁₀H₁₇N₂OP, MW 212.23 g/mol), is an organophosphorus compound classified as a phosphonic diamide . It features a central phosphorus atom bonded to a phenyl group and two ethylamine substituents, a structure that distinguishes it from simpler phosphorodiamidates such as phenylphosphorodiamidate (PPD) or bulkier N,N,N′,N′-tetraalkyl analogs . This intermediate level of N-alkyl substitution modulates physical-chemical properties critical for synthetic and formulation applications, including predicted boiling point, density, and lipophilicity, making it a specific candidate for targeted research uses where neither unsubstituted nor fully alkylated derivatives are optimal .

Phenylphosphoroxy bis(ethylamide) Procurement – Substitution Risks


Within the phenylphosphonic diamide family, varying the N-substituent from hydrogen (parent PPD) to methyl (N,N,N′,N′-tetramethyl) to ethyl (target compound) yields consequential differences in boiling point, density, hydrogen-bonding capacity, and steric profile that directly affect reactivity, solubility, and enzyme-fit behavior . For instance, the parent PPD (CAS 4707-88-4) exhibits a predicted boiling point of ~316.6 °C and a density of 1.26 g/cm³, while the tetramethyl analog (CAS 3732-83-0) boils at ~283.2 °C with a density of 1.08 g/cm³; the target N,N′-diethyl compound sits between them with a predicted boiling point of ~305 °C and a density of 1.075 g/cm³ . Such property shifts can alter distillation behavior, crystallization, and partitioning in biphasic systems, making one-to-one substitution unreliable for reproducible experimental outcomes .

Phenylphosphoroxy bis(ethylamide) – Comparator Evidence for Research Selection


Boiling Point Difference Alters Thermal Processing Window

The predicted boiling point of phenylphosphoroxy bis(ethylamide) (304.9 °C at 760 mmHg) is approximately 21.7 °C higher than that of the N,N,N′,N′-tetramethyl-P-phenylphosphonic diamide analog (283.2 °C at 760 mmHg) . This difference, derived from computational prediction, indicates that the diethyl derivative requires higher thermal energy for volatilization, which can be advantageous in high-temperature reactions where the tetramethyl analog might prematurely distill or degrade .

Organic Synthesis Thermal Stability Process Chemistry

Density Reduction Enhances Solubility and Handling

The target compound exhibits a predicted density of 1.075 g/cm³, substantially lower than the parent phenylphosphorodiamidate (PPD, CAS 4707-88-4) at 1.26 g/cm³—a reduction of approximately 0.185 g/cm³ or 14.7% . This lower density, combined with the replacement of polar –NH₂ groups with –NHEt groups, suggests reduced intermolecular hydrogen bonding and concomitantly improved solubility in moderately polar to non-polar organic solvents .

Formulation Science Physicochemical Properties Solubility Engineering

Intermediate Hydrogen-Bond Donor Capacity

The target compound retains two N–H hydrogen-bond donor sites (one per ethylamide), unlike the N,N,N′,N′-tetramethyl analog which has zero N–H donors, while offering increased steric bulk compared to the parent PPD which possesses four N–H donor sites . This intermediate position is structurally analogous to the established SAR principle in urease inhibition: phosphorodiamidates require at least one free N–H for potent activity, but excessive N–H character reduces membrane permeability [1].

Medicinal Chemistry Molecular Recognition Supramolecular Chemistry

Higher Flash Point Reduces Laboratory Handling Risk

The predicted flash point of phenylphosphoroxy bis(ethylamide) is 138.2 °C, compared to 125 °C for the N,N,N′,N′-tetramethyl analog . This 13.2 °C elevation, while modest, may provide a wider safety margin during routine handling and moderate heating operations common in research laboratories.

Laboratory Safety Process Scale-Up Chemical Handling

Phenylphosphoroxy bis(ethylamide) – Application Scenarios for Targeted Procurement


Phosphonamidate Prodrugs Requiring Balanced Lipophilicity

With 2 N–H donors and a moderate logP profile (inferred from the calculated logP of −0.081 for the tetramethyl analog ), phenylphosphoroxy bis(ethylamide) is positioned as a scaffold for designing phosphonamidate prodrugs that need sufficient hydrogen-bonding to engage a target enzyme active site while maintaining adequate passive membrane permeability. The diethyl substitution mimics the pharmacophore of known phosphorodiamidate urease inhibitors (e.g., PPD, NBPT) while offering a distinct steric and electronic environment that may improve selectivity or pharmacokinetic properties .

Phosphorus-Containing Ligands or Organocatalysts

The compound's single phenyl group and two ethylamide substituents create a sterically and electronically tunable phosphorus center. Its predicted boiling point of ~305 °C and density of 1.075 g/cm³ facilitate purification by distillation or column chromatography, and the presence of reactive P–N bonds allows further functionalization (e.g., with aldehydes, ketones, or metal complexes) to generate chiral ligands or organocatalysts .

Model Compound for Enzyme SAR Studies

Because the diethyl compound bridges the structural gap between the fully unsubstituted PPD and the fully substituted tetramethyl analog, it serves as an ideal probe in SAR studies of phosphorodiamidate- or phosphonamidate-binding enzymes. Direct quantitative comparisons of inhibition constants (Kᵢ or IC₅₀) across the PPD → diethyl → tetramethyl series could reveal the contribution of each N–H group and alkyl chain to binding energy, guiding the rational design of more selective inhibitors .

Flame-Retardant Additive with Intermediate Thermal Stability

Phosphorodiamidates and phosphonamidates are explored as flame retardants in polymer composites and lithium-ion battery electrolytes. The boiling point of 304.9 °C and flash point of 138.2 °C suggest that phenylphosphoroxy bis(ethylamide) is thermally robust enough to survive polymer processing temperatures while decomposing at flame temperatures to release phosphorus-based radical scavengers, positioning it between the more volatile tetramethyl analog and the more polar, less processable parent PPD .

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